

degradation pathways of tenofovir disoproxil fumarate under stress conditions

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Compound of Interest

Compound Name: *Tenofovir Disoproxil*

Cat. No.: *B15565758*

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Technical Support Center: Degradation of Tenofovir Disoproxil Fumarate (TDF)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of **tenofovir disoproxil** fumarate (TDF) under various stress conditions.

I. Summary of Degradation under Stress Conditions

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and establishing degradation pathways.

Tenofovir disoproxil fumarate is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress conditions.

Data Presentation: Quantitative Degradation of TDF

The following table summarizes the extent of TDF degradation observed under different stress conditions as reported in various studies. These values can serve as a benchmark for researchers conducting their own experiments.

Stress Condition	Reagent/Parameter	Duration	Temperature	% Degradation	Reference
Acidic Hydrolysis	0.1N HCl	4 hours	40°C	10.95%	[1][2]
3N HCl	60 min	Not Specified	11.53%		
3N HCl	90 min	Not Specified	21.15%		
Alkaline Hydrolysis	0.1N NaOH	4 hours	40°C	10.6%	[1][2]
Oxidative Degradation	3% H ₂ O ₂	1 hour	Room Temp.	12.22%	[1]
Not Specified	15 min	Not Specified	19.23%		
Neutral Hydrolysis	Water	4 hours	40°C	12.26%	
Thermal Degradation	Dry Heat	48 hours	70°C	1.93%	
Photolytic Degradation	UV Light	3 hours	Not Specified	9.61%	
UV Light	5 hours	Not Specified	15.38%		

II. Degradation Pathways and Mechanisms

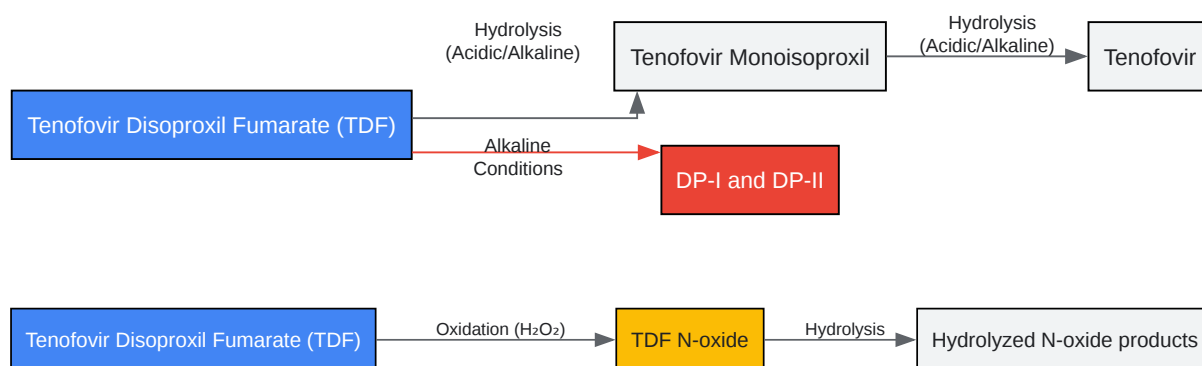
The degradation of TDF involves the hydrolysis of its disoproxil ester groups and other modifications to the molecule. The specific degradation products formed depend on the stress condition applied.

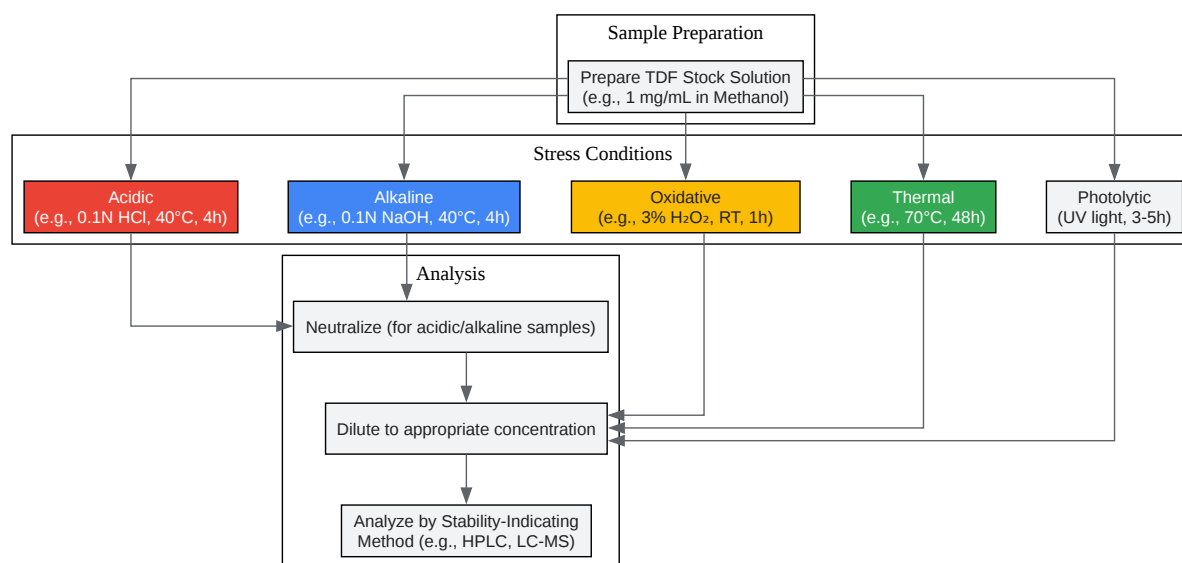
A. Hydrolytic Degradation (Acidic and Alkaline)

Under both acidic and alkaline conditions, the primary degradation pathway for TDF is the hydrolysis of the two isopropoxycarbonyl oxymethyl (disoproxil) ester linkages. This occurs in a stepwise manner.

- Step 1: Formation of Tenofovir Monoisoproxil (TDF Monoester): One of the ester groups is hydrolyzed to form the monoester intermediate.
- Step 2: Formation of Tenofovir: The second ester group is hydrolyzed to yield the active drug, tenofovir.

Under alkaline conditions, two additional degradation products, methyl hydrogen ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate (DP-I) and dimethyl ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate (DP-II), have been identified.





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References

- 1. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 2. ajprd.com [ajprd.com]

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